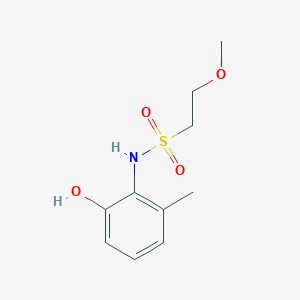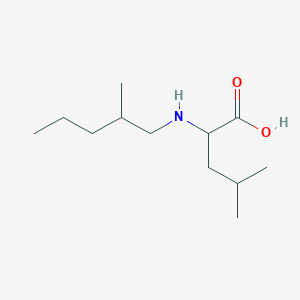![molecular formula C16H21ClN2S B7588592 N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine, also known as TBOA, is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine acts as a non-transportable substrate for EAATs, binding to the transporters and blocking the uptake of glutamate. This results in an increase in the extracellular levels of glutamate, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and metabotropic glutamate receptors (mGluRs). Activation of these receptors can lead to enhanced neuronal activity and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, promoting neuroprotection, and reducing seizure activity. It has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. In addition, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has several advantages for lab experiments, including its high potency and selectivity for EAATs. It also has a long half-life, which allows for sustained effects on glutamate levels. However, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has some limitations for lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine research, including exploring its therapeutic potential in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine, as well as its potential side effects and toxicity. In addition, new N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine analogs may be developed to improve its potency, selectivity, and safety profile. Finally, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine may also be used as a tool for studying the role of glutamate and EAATs in various neurological processes.
合成法
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine can be synthesized through a multistep process involving the reaction of 2-chloroacetophenone with tert-butylamine, followed by the reaction of the resulting intermediate with thioacetamide. The final product is obtained through the reaction of the thiazoline intermediate with 2-chlorobenzaldehyde.
科学的研究の応用
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, the major excitatory neurotransmitter in the brain. By inhibiting EAATs, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine increases the extracellular levels of glutamate, which can lead to enhanced neuronal activity and synaptic plasticity.
特性
IUPAC Name |
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2S/c1-11(13-7-5-6-8-14(13)17)18-9-12-10-19-15(20-12)16(2,3)4/h5-8,10-11,18H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJULKPPJRVLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NCC2=CN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)


![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)